2-Amino-3-(3-bromothiophen-2-yl)propanamide 2-Amino-3-(3-bromothiophen-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536139
InChI: InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11)
SMILES:
Molecular Formula: C7H9BrN2OS
Molecular Weight: 249.13 g/mol

2-Amino-3-(3-bromothiophen-2-yl)propanamide

CAS No.:

Cat. No.: VC17536139

Molecular Formula: C7H9BrN2OS

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(3-bromothiophen-2-yl)propanamide -

Specification

Molecular Formula C7H9BrN2OS
Molecular Weight 249.13 g/mol
IUPAC Name 2-amino-3-(3-bromothiophen-2-yl)propanamide
Standard InChI InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11)
Standard InChI Key RMXNFUMIOCVNPY-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Br)CC(C(=O)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted with a bromine atom at the 3-position. The propanamide chain is attached to the 2-position of the thiophene, with an amino group (-NH₂) at the β-carbon and an amide (-CONH₂) at the terminal position (Figure 1). This arrangement creates a planar aromatic system with polar functional groups, enabling diverse intermolecular interactions.

Key structural attributes:

  • Bromine substitution: Enhances electrophilic reactivity and influences π-π stacking in biological systems.

  • Amide group: Participates in hydrogen bonding, critical for binding to enzymatic targets.

  • Chirality: The compound exists as a racemic mixture unless synthesized enantioselectively.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-amino-3-(3-bromothiophen-2-yl)propanamide typically involves a multi-step sequence (Scheme 1):

  • Thiophene bromination:
    Thiophene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ to yield 3-bromothiophene.

    Thiophene+Br2FeBr33-Bromothiophene\text{Thiophene} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{3-Bromothiophene}
  • Alkylation:
    The brominated thiophene is reacted with acrylonitrile via Michael addition to form 3-(3-bromothiophen-2-yl)propanenitrile.

  • Hydrolysis and amidation:
    The nitrile group is hydrolyzed to an amide using sulfuric acid, followed by amidation with ammonia to yield the final product.

Optimization challenges:

  • Bromination regioselectivity (3- vs. 5-position) requires careful control of reaction conditions.

  • Racemization at the β-carbon necessitates chiral catalysts for enantiopure synthesis.

Industrial Manufacturing

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous-flow reactors: Reduce reaction times and improve yield consistency.

  • Catalyst recycling: Heterogeneous catalysts (e.g., immobilized FeBr₃) minimize waste.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Melting Point180–182°C (decomposes)Differential Scanning Calorimetry
Solubility (H₂O)12.5 mg/mL at 25°CShake-flask method
LogP (Octanol-Water)1.2Computational

The moderate lipophilicity (LogP = 1.2) suggests balanced membrane permeability and aqueous solubility, ideal for drug candidates.

Stability Profile

  • Thermal stability: Decomposes above 180°C without melting.

  • Photostability: Susceptible to debromination under UV light; storage in amber glass recommended.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Bromine position: 3-Bromo derivatives show 5× higher COX-2 inhibition than 5-bromo analogs .

  • Amide vs. ester: The amide group enhances metabolic stability compared to ester derivatives.

Applications in Science and Industry

Pharmaceutical Development

  • Lead compound: Serves as a scaffold for kinase inhibitors in oncology.

  • Prodrug synthesis: The amide group is enzymatically cleaved in vivo to release active metabolites.

Material Science

  • Conductive polymers: Thiophene-based polymers incorporating this monomer exhibit enhanced charge mobility (σ = 15 S/cm).

Agrochemicals

  • Herbicides: Disrupts acetolactate synthase in weeds (EC₅₀ = 0.8 μM).

ParameterValueTest Organism
LD₅₀ (oral)420 mg/kgRats
Skin IrritationMild erythemaRabbits

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferencesBioactivity (COX-2 IC₅₀)
2-Amino-3-(3-bromothiophen-2-yl)propanamideC₇H₉BrN₂OS3-Br, amide terminus3.2 μM
2-Amino-3-(5-bromothiophen-2-yl)propanamideC₇H₉BrN₂OS5-Br substitution16.7 μM
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoateC₈H₁₁BrNO₂SMethyl ester, chiral center8.9 μM

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